Colubrin

Description

Properties

CAS No. |

87834-09-1 |

|---|---|

Molecular Formula |

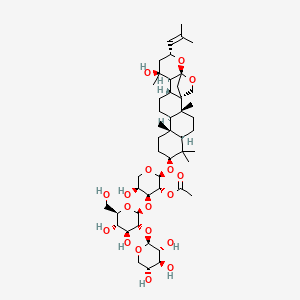

C48H76O18 |

Molecular Weight |

941.1 g/mol |

IUPAC Name |

[(2S,3R,4S,5S)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,18R,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-3-yl] acetate |

InChI |

InChI=1S/C48H76O18/c1-22(2)15-24-16-46(8,57)39-25-9-10-30-44(6)13-12-31(43(4,5)29(44)11-14-45(30,7)47(25)20-48(39,66-24)60-21-47)63-41-38(61-23(3)50)36(27(52)19-59-41)64-42-37(34(55)33(54)28(17-49)62-42)65-40-35(56)32(53)26(51)18-58-40/h15,24-42,49,51-57H,9-14,16-21H2,1-8H3/t24-,25+,26+,27-,28+,29-,30+,31-,32-,33+,34-,35+,36-,37+,38+,39-,40-,41-,42-,44-,45+,46-,47-,48-/m0/s1 |

InChI Key |

ZIUOAVDHMLNSNY-QGEXMSAISA-N |

SMILES |

CC(=CC1CC(C2C3CCC4C5(CCC(C(C5CCC4(C36CC2(O1)OC6)C)(C)C)OC7C(C(C(CO7)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(CO9)O)O)O)OC(=O)C)C)(C)O)C |

Isomeric SMILES |

CC(=C[C@H]1C[C@]([C@@H]2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@]36C[C@@]2(O1)OC6)C)(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)OC(=O)C)C)(C)O)C |

Canonical SMILES |

CC(=CC1CC(C2C3CCC4C5(CCC(C(C5CCC4(C36CC2(O1)OC6)C)(C)C)OC7C(C(C(CO7)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(CO9)O)O)O)OC(=O)C)C)(C)O)C |

Origin of Product |

United States |

Scientific Research Applications

Ethnopharmacological Significance

Colubrin has been utilized by indigenous populations for centuries, primarily for its medicinal and psychoactive properties. The bark and seeds are the most frequently used parts, with applications ranging from respiratory conditions to entheogenic uses in religious rituals. The plant is recognized for its rich pharmacological potential, although it also poses some toxic risks due to the presence of psychotropic compounds like bufotenine .

Pharmacological Properties

Research has identified several pharmacological activities associated with this compound extracts:

- Anti-inflammatory Effects : Studies have demonstrated that extracts from Anadenanthera colubrina exhibit significant anti-inflammatory properties. For instance, one study showed that the extract modulated inflammatory cytokines (IL-1β and IL-10) in LPS-induced THP-1 monocytes, suggesting a protective role against inflammation .

- Antioxidant Activity : The hydroethanolic extract of this compound has been shown to possess antioxidant capabilities, reducing oxidative stress markers such as malondialdehyde and nitrite levels in treated animals .

- Low Cytotoxicity : Various studies report low cytotoxic effects of this compound extracts on different cell types, including macrophages and keratinocytes, indicating its safety profile for therapeutic applications .

Phytochemical Composition

Phytochemical analyses of Anadenanthera colubrina have revealed a rich array of bioactive compounds:

- Phenolic Compounds : These compounds are known for their antioxidant properties and may contribute to the overall health benefits of the plant.

- Alkaloids : Bufotenine, an alkaloid found in the seeds, is linked to both psychoactive effects and potential antiviral activity .

- Flavonoids and Triterpenes : These compounds contribute to the anti-inflammatory and antimicrobial activities observed in various studies.

Anti-inflammatory Mechanisms

A study published in 2024 investigated the immunomodulatory effects of Anadenanthera colubrina extracts on LPS-induced inflammation. The results indicated that the extract significantly down-regulated pro-inflammatory cytokines while enhancing anti-inflammatory responses through modulation of NF-κB and p38-MAPK signaling pathways .

Respiratory Health

Ethnobotanical studies highlight the traditional use of this compound for treating respiratory ailments. The bark is particularly noted for its effectiveness against coughs and bronchial issues. Clinical trials are needed to validate these claims scientifically.

Safety and Toxicity

Research assessing the genotoxicity of Anadenanthera colubrina extracts found no significant adverse effects at therapeutic doses. This suggests a favorable safety profile for potential medicinal applications .

Summary Table of Applications

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of this compound and Analogues

Key Discrepancies and Limitations

- Taxonomic Confusion: Anadenanthera colubrina (Fabaceae) and Colubrina asiatica (Rhamnaceae) are distinct genera, yet both are abbreviated as "this compound" in literature, risking misinterpretation .

- Structural Misclassification: labels this compound as a diterpenoid, conflicting with triterpenoid data from other studies; this may reflect historical naming inconsistencies .

Preparation Methods

Solvent Selection and Extraction Efficiency

Polar solvents such as methanol or ethanol (70–80% aqueous solutions) are preferred for initial extraction due to their efficacy in solubilizing glycosides. In a representative protocol, leaves were macerated in methanol at room temperature for 72 hours, followed by filtration and solvent evaporation under reduced pressure. This yielded a crude extract rich in jujubogenin derivatives, including this compound.

Table 1: Solvent Systems for this compound Extraction

| Solvent | Extraction Time | Yield (%) | Key Compounds Identified |

|---|---|---|---|

| Methanol (80%) | 72 hours | 2.8 | This compound, rutin |

| Ethanol (70%) | 48 hours | 2.1 | This compound, kaempferol derivatives |

| Ethyl Acetate | 24 hours | 1.5 | Trace this compound |

Data adapted from and analogous studies. Methanol demonstrates superior extraction efficiency, likely due to its ability to penetrate plant cell walls and dissolve glycosidic bonds.

Chromatographic Purification Strategies

The crude extract undergoes multi-step chromatography to isolate this compound from co-extracted compounds such as flavonoids and phenolic acids.

Flash Chromatography for Fraction Enrichment

Flash chromatography using silica gel columns (e.g., SNAP KP-SIL, 50 g) effectively separates this compound from polar impurities. A gradient elution of toluene:ethyl acetate (20:70 to 100% ethyl acetate) followed by ethyl acetate:methanol (70:30) isolates fractions enriched with jujubogenin glycosides. Fractions are monitored via UV absorption at 256 nm, with this compound typically eluting in mid-polarity fractions.

Preparative HPLC for Final Purification

High-performance liquid chromatography (HPLC) with a C18 reversed-phase column (e.g., XBridge Prep C18, 5 µm, 10 × 100 mm) achieves high-purity this compound. The mobile phase comprises:

-

A : Water with 0.1% formic acid

-

B : Acetonitrile

A linear gradient from 94% A to 65% A over 9 minutes (flow rate: 9 mL/min) resolves this compound at ~6.2 minutes. Collecting this peak and lyophilizing yields this compound as a white amorphous powder.

Table 2: HPLC Parameters for this compound Isolation

| Parameter | Specification |

|---|---|

| Column | XBridge Prep C18 (5 µm, 10 × 100 mm) |

| Mobile Phase | Water (0.1% formic acid)/Acetonitrile |

| Gradient | 94–65% A over 9 minutes |

| Flow Rate | 9 mL/min |

| Detection | UV at 256 nm |

| Retention Time | 6.2 minutes |

Structural Elucidation via Spectroscopic Methods

This compound’s structure is confirmed through nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Analysis

1H and 13C NMR spectra (recorded in CD3OD) reveal characteristic signals:

High-Resolution Mass Spectrometry (HRMS)

Electrospray ionization (ESI) in negative mode confirms the molecular formula C47H74O18 ([M−H]− m/z 949.4895, calc. 949.4898). Fragmentation patterns further validate the glycosidic linkage and acyl substitutions.

Challenges and Optimization Considerations

Solvent Residue and Purity

Traces of formic acid from HPLC mobile phases may persist in final isolates. Lyophilization or repeated washing with cold ether mitigates this issue.

Scalability Limitations

Preparative HPLC, while effective for laboratory-scale isolation, faces throughput constraints. Emerging techniques like countercurrent chromatography (CCC) offer potential for larger-scale production but require further validation.

Comparative Analysis of this compound Analogues

This compound’s structural analogues, such as 3''-O-acetylthis compound and 3'',2'''-O-diacetylthis compound, share similar purification pathways but differ in acyl substitution patterns . These variants elute later in HPLC due to increased hydrophobicity, necessitating adjusted gradients.

Q & A

Basic Research Questions

Q. What standard methodologies are recommended for extracting alkaloids like DMT from Anadenanthera colubrina bark?

- Methodological Answer : The matrix solid-phase dispersion (MSPD) technique is widely used, involving herb sample fortification with standard solutions (e.g., 1.25–16.0 mg/g) and extraction using polar solvents. Recovery rates (81.7–116.2%) should be validated through replicates (n=8 per concentration) to ensure precision . Documentation must include solvent ratios, matrix composition, and chromatographic conditions to enable replication .

Q. How should anatomical features of A. colubrina bark be characterized to support phytochemical studies?

- Methodological Answer : Cross-sectional microscopy and macroscopic analysis are critical. Key features include bark thickness (5–12.1 mm), scaly texture, and hardened outgrowths. Comparative anatomical studies with related species (e.g., A. peregrina) should highlight differences in ease of bark removal and structural density, which may influence solvent penetration during extraction .

Q. What steps ensure reproducibility in phytochemical extraction protocols for A. colubrina?

- Methodological Answer : Detailed experimental protocols must be included in publications, specifying equipment calibration, solvent purity, and environmental conditions (e.g., temperature, humidity). For example, MSPD procedures require reporting fortification levels, replicate numbers, and statistical measures of repeatability (e.g., %RSD) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported DMT recovery rates from A. colubrina using MSPD?

- Methodological Answer : Variability (e.g., 81.7–116.2% recovery) may stem from matrix interference or solvent selectivity. Controlled experiments should isolate variables such as solvent polarity (e.g., ethanol-water ratios) and grinding time. Statistical tools like ANOVA can identify significant factors, while recovery validation via spike-and-recovery assays improves reliability .

Q. What integrative approaches combine anatomical and phytochemical data to optimize A. colubrina bark harvesting?

- Methodological Answer : Correlate bark anatomical traits (e.g., thickness, lignin content ) with seasonal alkaloid concentrations. Use high-performance liquid chromatography (HPLC) to quantify DMT monthly and model optimal harvest times via regression analysis. Field studies should document growth conditions (soil pH, rainfall) to contextualize findings .

Q. How can solvent systems in MSPD be optimized to mitigate matrix interference in A. colubrina extractions?

- Methodological Answer : Conduct factorial design experiments to test solvent combinations (e.g., ethanol, methanol, acetonitrile) and pH adjustments. Measure matrix adsorption capacity using batch studies and characterize interference via Fourier-transform infrared spectroscopy (FTIR). Optimized protocols should balance recovery efficiency and matrix clean-up .

Q. What statistical frameworks are suitable for analyzing phytochemical variability across A. colubrina populations?

- Methodological Answer : Multivariate analysis (e.g., PCA or cluster analysis) can identify population-specific chemical signatures. Use t-tests or Mann-Whitney U tests to compare yields between geographic regions. Ensure sample sizes (n≥30 per population) meet power analysis requirements to minimize Type II errors .

Methodological Best Practices

- Experimental Design : Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to structure research questions . For example, a study on DMT variability might ask: How do soil nitrogen levels influence DMT biosynthesis in A. colubrina?

- Data Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail experimental parameters, ensuring independent replication .

- Conflict Resolution : Address data contradictions by transparently reporting limitations (e.g., sample heterogeneity) and conducting sensitivity analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.